N1-Losartanyl-losartan

Description

Properties

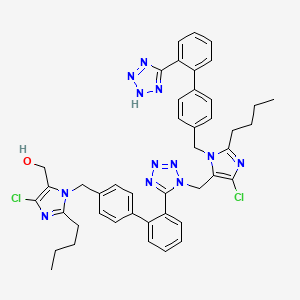

IUPAC Name |

[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,52,53) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOZHSDYJLYMLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44Cl2N12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177666 |

Source

|

| Record name | N1-Losartanyl-losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230971-71-8 |

Source

|

| Record name | N1-Losartanyl-losartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-Losartanyl-losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-LOSARTANYL-LOSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06EYE5U7VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N1-Losartanyl-losartan

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N1-Losartanyl-losartan, identified as Losartan EP Impurity L, is a significant process-related impurity and degradation product of the widely prescribed antihypertensive drug, losartan. As a dimeric adduct of the parent molecule, its presence in the active pharmaceutical ingredient (API) is a critical quality attribute that necessitates rigorous control and characterization. This technical guide provides a comprehensive overview of the physicochemical properties of N1-Losartanyl-losartan, offering a foundational resource for researchers, analytical scientists, and drug development professionals. The guide delves into the impurity's chemical identity, synthesis, and stability, and outlines detailed protocols for its characterization using modern analytical techniques. By synthesizing information from forced degradation studies and the scientific literature, this document aims to equip scientists with the necessary knowledge to effectively identify, quantify, and control this critical impurity, ensuring the safety and efficacy of losartan drug products.

Introduction: The Significance of N1-Losartanyl-losartan in Losartan Quality Control

Losartan is a potent and selective angiotensin II receptor blocker (ARB) that has been a cornerstone in the management of hypertension for decades.[1] The stringent regulatory requirements for pharmaceutical products mandate a thorough understanding and control of any impurities that may arise during the synthesis or storage of the API. N1-Losartanyl-losartan is a prominent dimeric impurity that has been identified in losartan drug substances.[1][2] Its formation is often associated with specific conditions during the manufacturing process, particularly acidic environments, and can also occur as a result of forced degradation.[3][4]

The presence of such impurities, even at trace levels, can have potential implications for the safety and efficacy of the final drug product. Therefore, a comprehensive understanding of the physicochemical properties of N1-Losartanyl-losartan is paramount for the development of robust analytical methods for its detection and quantification, as well as for the implementation of effective control strategies in the manufacturing process. This guide provides an in-depth exploration of this critical impurity, moving beyond a simple listing of properties to explain the underlying chemistry and analytical considerations.

Chemical and Physical Properties

N1-Losartanyl-losartan is structurally a dimer of losartan, where two losartan molecules are linked. Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | [2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol | [5] |

| Synonyms | Losartan EP Impurity L, Losartan Dimer, Losartan Potassium 1-H Dimer | [6][7] |

| Molecular Formula | C44H44Cl2N12O | [8] |

| Molecular Weight | 827.81 g/mol | [8] |

| CAS Number | 230971-71-8 | [7] |

| Appearance | Off-white solid | [] |

| Melting Point | 129-132 °C | [6] |

| Solubility | Slightly soluble in chloroform and methanol. | [6] |

| pKa (Predicted) | The tetrazole moieties are acidic, with a pKa similar to losartan's tetrazole pKa of approximately 5.5. The imidazole moieties are weakly basic. | [10][11] |

| LogP (Predicted) | Due to its larger molecular size and duplicated lipophilic regions, the LogP is expected to be significantly higher than that of losartan (LogP ≈ 1.19). | [10] |

Note: Predicted values for pKa and LogP are based on the structure and comparison with the parent molecule, losartan. Experimental determination is recommended for precise values.

Synthesis and Formation Mechanism

The formation of N1-Losartanyl-losartan is a critical aspect to control during the synthesis of losartan. It is primarily understood to form under acidic conditions, which can be encountered during certain stages of the manufacturing process or during forced degradation studies.[3][4]

A plausible mechanism for its formation involves the acid-catalyzed reaction between two molecules of losartan. The acidic environment likely protonates the hydroxymethyl group of one losartan molecule, making it a good leaving group (water). This generates a reactive carbocation intermediate which is then susceptible to nucleophilic attack by the nitrogen of the imidazole ring of a second losartan molecule, leading to the formation of the dimeric structure.

A general workflow for the intentional synthesis of N1-Losartanyl-losartan for use as a reference standard is outlined below. This process mimics the conditions that can lead to its formation as an impurity.

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN108047208A - A kind of method for reducing Losartan dimer impurity - Google Patents [patents.google.com]

- 5. N1-Losartanyl-losartan (Losartan Impurity) [lgcstandards.com]

- 6. mybiosource.com [mybiosource.com]

- 7. N1-Losartanyl-losartan - Amerigo Scientific [amerigoscientific.com]

- 8. GSRS [precision.fda.gov]

- 10. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. derangedphysiology.com [derangedphysiology.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to N1-Losartanyl-losartan

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of N1-Losartanyl-losartan, a significant process-related impurity and potential degradation product of the widely prescribed antihypertensive drug, Losartan.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the quality control, formulation development, and regulatory submission of Losartan. We will explore the structural characterization of this dimeric impurity through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide will delve into the theoretical underpinnings of these analytical techniques, present detailed experimental protocols for acquiring high-quality data, and offer insights into the interpretation of the resulting spectra.

Introduction: The Significance of N1-Losartanyl-losartan in Pharmaceutical Quality Control

Losartan is an angiotensin II receptor antagonist extensively used in the management of hypertension.[2] During its synthesis and storage, various related compounds and impurities can form, which must be diligently monitored and controlled to ensure the safety and efficacy of the final drug product.[2][3] N1-Losartanyl-losartan, also known as Losartan EP Impurity M and Losartan USP Related Compound E, is a prominent dimeric impurity that can arise during the manufacturing process, particularly under acidic conditions.[1][4] Its effective identification and quantification are crucial for quality control and regulatory compliance.

Chemically, N1-Losartanyl-losartan is identified as [2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol.[5][6] This guide will provide a comprehensive overview of the spectroscopic techniques employed for its structural confirmation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N1-Losartanyl-losartan is essential for its analysis.

| Property | Value | Reference(s) |

| Chemical Name | [2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol | [5][6] |

| Synonyms | Losartan EP Impurity M, Losartan USP Related Compound E, Losartan N2-Dimer, N2-Losartanyl Losartan | [5][6] |

| CAS Number | 230971-72-9 | [7] |

| Molecular Formula | C44H44Cl2N12O | [8] |

| Molecular Weight | 827.81 g/mol | [8] |

| Appearance | Off-White Solid | [] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Theoretical Basis and Experimental Rationale

For a large and complex molecule like N1-Losartanyl-losartan, electrospray ionization (ESI) is the preferred ionization technique due to its soft ionization nature, which minimizes fragmentation of the parent molecule and allows for the observation of the molecular ion. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.

Predicted Mass Spectrometric Data

| Parameter | Predicted Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Adduct Ion | [M+H]+ |

| Exact Mass | 826.3138 |

| Monoisotopic Mass | 826.3138 |

| Major Fragment Ions | Based on the fragmentation of the dimer into the Losartan monomer and other characteristic fragments. |

Note: The precursor ion for the potassium salt of Losartan Related Compound E is proposed as the [M-K+2H]⁺ ion. The product ions are based on the fragmentation of the dimer into the Losartan monomer and a characteristic fragment of Losartan.[2]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the LC-MS/MS analysis of N1-Losartanyl-losartan.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to achieve separation from Losartan and other impurities.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

Mass Spectrometric Conditions:

-

Ionization Mode: ESI Positive.

-

Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Collision Gas: Argon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Theoretical Basis and Experimental Rationale

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for characterizing N1-Losartanyl-losartan. Due to the dimeric and asymmetric nature of the molecule, the NMR spectra are expected to be complex. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning the intricate proton and carbon signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of N1-Losartanyl-losartan is anticipated to be more complex than that of Losartan due to the presence of two distinct Losartan-like moieties. Key expected signals include:

-

Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm, corresponding to the protons on the biphenyl rings.

-

Methylene Protons: Several singlets and multiplets corresponding to the various -CH₂- groups connecting the different rings.

-

Butyl Chain Protons: A characteristic set of a triplet, a sextet, a quintet, and a triplet for the n-butyl groups, likely appearing as overlapping signals.

-

Hydroxymethyl Protons: A singlet for the -CH₂OH group.

For comparison, the ¹H NMR data for Losartan potassium is as follows: δH 7.62-7.56 (m, 1H), 7.51-7.43 (m, 2H), 7.29-7.22 (m, 1H), 6.93-6.87 (dt, 2H), 6.78-6.72 (dt, 2H), 5.121 (s, 2H), 4.370 (s, 2H), 2.483 (t, 2H), 1.388 (quin, 2H), 1.124(sx, 2H), 0.710 (t, 2H).[10]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will exhibit a large number of signals corresponding to the 44 carbon atoms in the molecule. Key chemical shift regions include:

-

Aromatic and Heteroaromatic Carbons: Signals in the range of δ 120-160 ppm.

-

Methylene Carbons: Signals in the range of δ 40-60 ppm.

-

Butyl Chain Carbons: Signals in the aliphatic region, typically δ 13-35 ppm.

-

Hydroxymethyl Carbon: A signal around δ 60 ppm.

Experimental Protocol: NMR Analysis

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve an accurately weighed sample of N1-Losartanyl-losartan in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

Experimental Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16 or more for good signal-to-noise.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs with optimized parameters for the specific instrument.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Theoretical Basis and Experimental Rationale

The IR spectrum of N1-Losartanyl-losartan will display characteristic absorption bands corresponding to the various functional groups in its structure. This allows for a qualitative confirmation of the molecular structure.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3400 | O-H stretching (alcohol) |

| ~2800-3000 | C-H stretching (aliphatic) |

| ~1600, 1450-1500 | C=C and C=N stretching (aromatic and imidazole rings) |

| ~1000-1100 | C-O stretching (alcohol) |

| ~700-800 | C-Cl stretching |

For comparison, the FTIR spectrum of Losartan potassium shows a broad absorption band at 3197.9 cm⁻¹ and twin bands at 995.27 and 1008.7 cm⁻¹ due to the tetrazole ring, and a sharp band at 1458.18 cm⁻¹ due to the imidazole ring. The characteristic bands due to O-H and C-O stretch appear at 933.5 and 1072.4 cm⁻¹.

Experimental Protocol: FT-IR Analysis

Instrumentation:

-

A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation:

-

Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an attenuated total reflectance (ATR) accessory.

Experimental Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

Workflow Diagrams

General Analytical Workflow for Structural Elucidation

Caption: General workflow for the structural elucidation of N1-Losartanyl-losartan.

LC-MS/MS Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of N1-Losartanyl-losartan.

Conclusion

The comprehensive spectroscopic analysis of N1-Losartanyl-losartan using Mass Spectrometry, NMR, and IR spectroscopy provides a robust framework for its unequivocal identification and characterization. The methodologies and expected data presented in this guide serve as a valuable resource for quality control laboratories and researchers in the pharmaceutical industry. Ensuring the purity and quality of Losartan active pharmaceutical ingredients through the diligent monitoring of impurities like N1-Losartanyl-losartan is paramount for patient safety and therapeutic efficacy.

References

-

SynZeal. (n.d.). Losartan EP Impurity M. Retrieved from [Link]

-

precisionFDA. (n.d.). N1-LOSARTANYL-LOSARTAN. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Losartan EP Impurity M | 230971-72-9. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure drug (losartan potassium). Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum (400 MHz) of losartan (potassium salt,.... Retrieved from [Link]

-

PubMed. (1993). A Spectroscopic Investigation of Losartan Polymorphs. Retrieved from [Link]

-

Naarini Molbio Pharma. (n.d.). Losartan Potassium 1-H Dimer. Retrieved from [Link]

-

Moodle@Units. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Retrieved from [Link]

-

TSI Journals. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. Retrieved from [Link]

-

Asian Journal of Chemistry. (2010). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Retrieved from [Link]

-

Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. (2024). Int J Novel Res Dev, 9(10), 412-24. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journalwjarr.com [journalwjarr.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Losartan EP Impurity M | 230971-72-9 | SynZeal [synzeal.com]

- 6. Losartan EP Impurity M | CAS No- 230971-72-9 [chemicea.com]

- 7. N1-Losartanyl-losartan (Losartan Impurity) [lgcstandards.com]

- 8. GSRS [precision.fda.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Origin of Losartan Dimer Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration into the origins, formation mechanisms, and analytical characterization of dimeric impurities in the manufacturing of Losartan, a widely prescribed angiotensin II receptor blocker. As process-related impurities and potential degradants, the presence of Losartan dimers is a critical quality attribute that demands rigorous control to ensure the safety and efficacy of the final drug product. This document synthesizes field-proven insights and authoritative data to offer a detailed resource for professionals in pharmaceutical research and development. We will delve into the mechanistic pathways of dimer formation, present robust analytical methodologies for their detection and quantification, and provide actionable protocols for their synthesis as reference standards.

Introduction: The Imperative of Impurity Profiling in Losartan

Losartan is a potent, orally active, nonpeptide antagonist of the angiotensin II receptor (type AT1), pivotal in the management of hypertension.[1] The synthetic pathway to Losartan, while efficient, is not without its complexities. The formation of impurities is an inherent challenge in multi-step organic synthesis. For Losartan, a class of impurities of particular interest are the dimeric species. These are molecules formed by the condensation of two Losartan molecules.[2]

The control of such impurities is not merely a matter of good manufacturing practice; it is a stringent regulatory requirement.[3] The recent scrutiny on the 'sartan' class of drugs due to the discovery of nitrosamine impurities has further underscored the critical importance of a thorough understanding and control of all potential impurities.[4][5] This guide will focus specifically on the dimeric impurities of Losartan, providing the technical depth necessary for their effective management.

The Genesis of Dimerization: Formation Pathways

Losartan dimer impurities are primarily classified as process-related impurities, with their formation being significantly influenced by the chemical environment during synthesis and purification. They can also arise as degradation products under certain stress conditions.[6]

The Role of Acidic Conditions

The primary driver for the formation of Losartan dimers is the presence of acidic conditions.[7] This is particularly relevant during the deprotection of trityl-protected Losartan, a common step in many synthetic routes. The acidic environment catalyzes a dehydration reaction between two molecules of Losartan.

The reaction proceeds via the protonation of the primary alcohol on the imidazole ring of a Losartan molecule. This protonated alcohol becomes a good leaving group (water), leading to the formation of a stabilized carbocation. This electrophilic carbocation is then susceptible to nucleophilic attack by the tetrazole ring of a second Losartan molecule. The tetrazole ring contains multiple nitrogen atoms, and the nucleophilic attack can occur from different nitrogens, leading to the formation of positional isomers of the dimer.[2]

Key Process Parameters Influencing Dimer Formation

Several process parameters can influence the rate and extent of dimer formation:

-

pH: Lower pH values (more acidic conditions) will accelerate the rate of dimerization. A patent for reducing Losartan dimer impurities suggests that controlling the pH between 1 and 5 is critical during certain steps.[7]

-

Temperature: Higher temperatures can increase the reaction rate, leading to a higher conversion to the dimeric impurities. The same patent suggests a temperature range of 10-40°C.[7]

-

Reaction Time: Prolonged exposure to acidic conditions will naturally lead to a greater accumulation of dimer impurities. Reaction times of 8-20 hours are mentioned as relevant in the context of dimer formation.[7]

-

Solvent: The choice of solvent can influence the stability of the carbocation intermediate and the solubility of the reactants, thereby affecting the reaction kinetics.

Positional Isomers of Losartan Dimer

Spectroscopic analysis has confirmed the existence of at least two major positional isomers of the Losartan dimer.[2][6] These are often referred to in literature and pharmacopoeias as the 1H-dimer and 2H-dimer, corresponding to the position of the linkage on the tetrazole ring. The EI mass spectrum of both impurities shows a molecular ion peak at m/z 825.2, confirming their dimeric nature.[2]

Analytical Characterization of Losartan Dimers

The accurate detection and quantification of Losartan dimer impurities are paramount for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[3][8]

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential to separate the dimer impurities from the active pharmaceutical ingredient (API) and other related substances.

Table 1: Representative HPLC Method Parameters for Losartan Impurity Profiling

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm)[2] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water[2] |

| Mobile Phase B | Acetonitrile[2] |

| Gradient | A time-programmed gradient is typically used to achieve optimal separation. |

| Flow Rate | 1.0 mL/min[8] |

| Column Temperature | 35 °C[2] |

| Detection | UV at 220 nm[2] |

| Injection Volume | 20 µL |

Structural Elucidation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For the unequivocal identification and structural characterization of the dimer impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[6][9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, confirming the elemental composition of the impurities. Tandem MS (MS/MS) experiments are used to fragment the dimer ions, providing structural information based on the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for complete structural elucidation.[2][9] 1H and 13C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, allow for the unambiguous assignment of all protons and carbons, confirming the connectivity and stereochemistry of the dimer isomers.

Synthesis and Isolation of Dimer Impurities as Reference Standards

The availability of pure reference standards for the Losartan dimer impurities is a prerequisite for the validation of analytical methods and for routine quality control.

Experimental Protocol for Synthesis

The synthesis of Losartan dimers can be achieved by mimicking the conditions under which they are formed as impurities. A general protocol involves the acid-catalyzed dimerization of Losartan.

Step-by-Step Protocol:

-

Dissolution: Dissolve a known quantity of Losartan potassium in a suitable organic solvent (e.g., tetrahydrofuran) in a round-bottom flask.

-

Acidification: Carefully add an acid (e.g., hydrochloric acid or sulfuric acid) to the solution to adjust the pH to the acidic range (e.g., pH 1-3).[7]

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-40°C) for an extended period (e.g., 12-24 hours). Monitor the progress of the reaction by HPLC.[7]

-

Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., sodium hydroxide solution). Extract the product into a suitable organic solvent.

-

Purification: The crude product, containing a mixture of Losartan and its dimers, can be purified by preparative HPLC.

Isolation by Preparative HPLC

Preparative HPLC is the method of choice for isolating the dimer impurities from the reaction mixture or from enriched batches of the API.[2] The conditions are similar to the analytical method but are scaled up to handle larger quantities.

Table 2: Representative Preparative HPLC Parameters

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 (e.g., Luna C-18, 250 x 50 mm, 15 µm)[2] |

| Mobile Phase | A gradient of water and acetonitrile with a suitable modifier (e.g., phosphoric acid). |

| Flow Rate | Scaled up appropriately for the column dimensions. |

| Detection | UV at a suitable wavelength (e.g., 220 nm). |

| Fraction Collection | Fractions corresponding to the dimer peaks are collected. |

The purity of the isolated fractions should be confirmed by analytical HPLC.

Conclusion and Future Perspectives

The formation of dimer impurities is a critical aspect to consider in the development and manufacturing of Losartan. A thorough understanding of their formation mechanism, primarily through acid-catalyzed dehydration, is essential for implementing effective control strategies. Robust analytical methods, predominantly HPLC, are required for their routine monitoring, while advanced techniques like MS and NMR are indispensable for their structural characterization. The synthesis and isolation of pure dimer reference standards are fundamental for method validation and ensuring the quality and safety of Losartan drug products.

As regulatory expectations for impurity control continue to evolve, a proactive approach to understanding and mitigating the formation of impurities like the Losartan dimers will be a hallmark of excellence in pharmaceutical development.

References

-

Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. (URL: [Link])

-

Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry. (URL: [Link])

- THAPA, M.; NAUTIYAL, R.; DATAR, M.; SINGH, A. Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry. 2010, 22, 4295-4298.

-

Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. (URL: [Link])

-

Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance | Request PDF. ResearchGate. (URL: [Link])

-

The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. ResearchGate. (URL: [Link])

-

Current Status of Angiotensin Receptor Blocker Recalls. PMC. (URL: [Link])

-

Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation. PMC. (URL: [Link])

-

Assessment of Purity Parameters of Generic and Brand Name Losartan Potassium. (URL: [Link])

-

Losartan Potassium-impurities. Pharmaffiliates. (URL: [Link])

-

Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. NIH. (URL: [Link])

-

Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. NIH. (URL: [Link])

-

HPLC Method for Analysis of Losartan on Newcrom R1 Column. SIELC Technologies. (URL: [Link])

-

A New HPLC Method for Determination of Losartan in Human Plasma and its Application in Bioequivalence Studies. Oriental Journal of Chemistry. (URL: [Link])

-

The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. PubMed. (URL: [Link])

- A kind of method for reducing Losartan dimer impurity.

-

Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry. PMC. (URL: [Link])

-

Chemical structure of Losartan a.) Mechanism of action... ResearchGate. (URL: [Link])

-

Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry. ResearchGate. (URL: [Link])

-

Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry. RSC Publishing. (URL: [Link])

-

Losartan. PubChem. (URL: [Link])

-

Losartan. StatPearls. (URL: [Link])

Sources

- 1. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. journalwjarr.com [journalwjarr.com]

- 4. Current Status of Angiotensin Receptor Blocker Recalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN108047208A - A kind of method for reducing Losartan dimer impurity - Google Patents [patents.google.com]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N1-Losartanyl-losartan: Synthesis, Characterization, and Analysis

Introduction

N1-Losartanyl-losartan is a significant process-related impurity of Losartan, an angiotensin II receptor blocker widely prescribed for hypertension.[1][2] Identified as a dimeric derivative, its presence in the final drug substance is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of Losartan potassium products.[3] This impurity, also known by its pharmacopoeial designations Losartan EP Impurity L and Losartan USP Related Compound D, is formed through the condensation of two Losartan molecules.[4][5]

The stringent requirements of regulatory bodies for impurity profiling necessitate a thorough understanding of the formation, isolation, characterization, and quantification of such compounds.[2] This technical guide provides a comprehensive overview of N1-Losartanyl-losartan, consolidating scientific knowledge to support researchers and analytical development scientists in managing this critical impurity. We will delve into its chemical identity, mechanism of formation, proposed synthesis, detailed analytical protocols for isolation and quantification, and the crucial aspects of reference standard qualification.

Core Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of N1-Losartanyl-losartan is the foundation for all subsequent analytical and synthetic work. The key identifiers and properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 230971-71-8 | [4] |

| Molecular Formula | C₄₄H₄₄Cl₂N₁₂O | [4] |

| Molecular Weight | 827.81 g/mol | [4] |

| IUPAC Name | [2-butyl-1-[[2′-[1-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol | [6] |

| Synonyms | Losartan EP Impurity L, Losartan USP Related Compound D, Losartan N1-Dimer, Losartan 1H-Dimer | [4][6] |

| Appearance | Off-White Solid | |

| Solubility | Soluble in Methanol (MeOH) | |

| Storage | 2-8 °C |

Mechanism of Formation and Synthesis Strategy

N1-Losartanyl-losartan is not a synthetic target in drug manufacturing but rather an unintended byproduct. Its formation is primarily associated with acidic conditions encountered during the synthesis of the active pharmaceutical ingredient (API), Losartan.

Causality of Formation: Acid-Catalyzed Dimerization

The most common synthetic routes for Losartan involve a penultimate intermediate, Trityl Losartan, where the tetrazole ring is protected by a triphenylmethyl (trityl) group.[7] The final step is the removal of this protecting group, a process known as detritylation, which is typically conducted under acidic conditions (e.g., using hydrochloric acid).[7] It is under these acidic conditions that the dimerization occurs.

The proposed mechanism involves the electrophilic attack of a protonated intermediate on a second Losartan molecule. Specifically, the hydroxymethyl group on the imidazole ring of one Losartan molecule can be protonated, forming a good leaving group (water). This leads to the formation of a reactive benzylic carbocation intermediate. This carbocation is then susceptible to nucleophilic attack by the nitrogen atom (at the N1 position) of the tetrazole ring of a second Losartan molecule, resulting in the formation of the N1-Losartanyl-losartan dimer. Research indicates that two positional isomers of this dimer, with the same molecular weight, are often formed in a roughly 1:1 ratio, corresponding to linkage at different nitrogens on the tetrazole ring.[3][5]

Caption: Proposed mechanism for acid-catalyzed formation of N1-Losartanyl-losartan.

Experimental Protocol: Proposed Synthesis via Forced Degradation

For research and analytical purposes, N1-Losartanyl-losartan can be intentionally synthesized by subjecting Losartan to stress conditions that mimic its formation during manufacturing. This approach is commonly used in forced degradation studies to produce and isolate impurities.

Objective: To generate N1-Losartanyl-losartan through acid-catalyzed degradation of Losartan potassium.

Materials:

-

Losartan Potassium API

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Round-bottom flask

-

Stirrer and heating mantle

-

pH meter

Methodology:

-

Dissolution: Dissolve a known quantity of Losartan potassium (e.g., 1 gram) in a suitable volume of water or a water/methanol mixture in a round-bottom flask.

-

Acidification: Add 0.1 M HCl to the solution and stir. Monitor the pH and adjust to bring it within the range of 1-2.

-

Reaction: Heat the reaction mixture to a controlled temperature (e.g., 60°C) and stir for several hours (e.g., 8-12 hours). The progress of the degradation can be monitored by taking aliquots at time intervals and analyzing them by HPLC.[8]

-

Neutralization: After the desired level of degradation is achieved (indicated by the formation of new peaks in the chromatogram), cool the reaction mixture to room temperature. Carefully neutralize the solution by adding 0.1 M NaOH until the pH reaches approximately 7.0.

-

Work-up: The resulting solution, now enriched with degradation products including N1-Losartanyl-losartan, can be concentrated under reduced pressure to remove organic solvents. The aqueous layer can then be lyophilized or used directly for preparative HPLC isolation.[3]

Isolation and Purification by Preparative HPLC

Isolating N1-Losartanyl-losartan from the crude reaction mixture or an impurity-enriched batch of Losartan API is essential for obtaining a pure reference standard. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this task.[3]

Isolation Workflow

The general workflow involves preparing a concentrated solution of the crude material and injecting it onto a preparative HPLC system to separate the components based on their physicochemical properties.

Caption: Workflow for the isolation and purification of N1-Losartanyl-losartan.

Detailed Experimental Protocol for Isolation

This protocol is based on methodologies reported for the successful isolation of Losartan's dimeric impurities.[3]

Objective: To isolate and purify N1-Losartanyl-losartan using preparative HPLC.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Preparative Column: Luna C18 (250 x 50 mm i.d., 15 µm particle size) or equivalent

-

Crude, impurity-enriched Losartan sample

-

Methanol (HPLC Grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC Grade)

-

Rotary evaporator

-

Lyophilizer

Methodology:

-

Sample Preparation: Dissolve approximately 80-100 mg of the crude sample in a minimal amount of methanol.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: Acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 35 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: Use a large loop (e.g., 10 mL) to load the entire prepared sample.

-

Gradient: Develop a suitable gradient to resolve the dimer peak from Losartan and other impurities. (Note: A shallow gradient is often required for separating closely eluting isomers).

-

-

Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the eluting dimer peaks. Based on literature, the dimeric impurities have a longer retention time than the Losartan monomer.[3]

-

Purity Analysis: Analyze each collected fraction using an analytical HPLC method (as described in Section 4.2) to determine its purity.

-

Pooling and Concentration: Pool the fractions that show high purity (e.g., >90%). Concentrate the pooled fractions using a rotary evaporator to remove the acetonitrile.

-

Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified N1-Losartanyl-losartan as a fluffy solid.[3]

-

Final Purity Check: Confirm the purity of the final lyophilized product using the analytical HPLC method.

Analytical Characterization and Quantification

Once isolated, the structure of the impurity must be unequivocally confirmed, and a reliable analytical method must be available for its routine quantification in Losartan drug substance and product.

Structural Elucidation

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used to confirm the identity and structure of N1-Losartanyl-losartan.

Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound. In negative ionization mode, the molecular ion peak for the dimeric impurities is observed at an m/z of 825.2, corresponding to the [M-H]⁻ ion of a compound with the molecular formula C₄₄H₄₄Cl₂N₁₂O. This mass is 403 amu greater than that of Losartan, confirming the structure as a dimer formed from two Losartan monomers with the elimination of one water molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the precise connectivity of the atoms. The spectra for the dimer are significantly more complex than for Losartan but show characteristic signals. The chemical shifts confirm the presence of two distinct Losartan-like moieties linked together. The key is to identify the linkage point by observing shifts in the signals of the protons and carbons near the tetrazole and methylene bridge.

-

¹H NMR Data (in DMSO-d₆, 300 MHz): The spectrum shows two sets of signals for the butyl chains, imidazole rings, and biphenyl systems. Key signals include the methylene protons of the two butyl chains and the benzylic methylene protons.

-

¹³C NMR Data (in DMSO-d₆, 75 MHz): The carbon spectrum confirms the presence of 44 carbons and allows for the assignment of each carbon in the dimeric structure.

(Data adapted from Thapa et al. for positional dimers of Losartan)[3]

| Signal Type | ¹H NMR Chemical Shifts (δ ppm) - Representative Signals | ¹³C NMR Chemical Shifts (δ ppm) - Representative Signals |

| Butyl Chain (-CH₃) | ~0.8-0.9 (multiplets) | ~13.7-13.9 |

| Butyl Chain (-CH₂-) | ~1.2-1.6 (multiplets) | ~21.8-30.0 |

| Benzylic (-CH₂-) | ~5.4-5.7 (singlets) | ~48.0-50.0 |

| Hydroxymethyl (-CH₂OH) | ~4.4 (singlet) | ~55.0 |

| Aromatic Protons | ~6.9-7.8 (multiplets) | ~125.0-141.0 |

| Imidazole Carbons | - | ~127.0, ~145.0, ~150.0 |

| Tetrazole Carbon | - | ~160.0-164.0 |

Analytical HPLC Protocol for Quantification

This validated reverse-phase HPLC method is suitable for the routine quality control of Losartan, allowing for the separation and quantification of N1-Losartanyl-losartan.[3]

Instrumentation and Materials:

-

HPLC system with UV detector (e.g., Waters Alliance)

-

Column: Kromasil 100-5C18 (250 x 4.6 mm i.d., 5 µm particle size)

-

Data acquisition software (e.g., Empower)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Diluent: Mobile Phase A : Mobile Phase B (50:50 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Gradient Program: A suitable gradient must be developed to achieve separation. For example:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |

Expected Results: Under these or similar conditions, Losartan elutes first, followed by the more nonpolar dimeric impurities at longer retention times (e.g., ~21-25 minutes).[3] Quantification is performed by comparing the peak area of the impurity in the sample to that of a qualified reference standard.

Reference Standard Qualification

The use of a well-characterized impurity reference standard is a non-negotiable requirement for accurate quantification in regulated pharmaceutical environments. A commercially procured or in-house synthesized standard of N1-Losartanyl-losartan must be thoroughly qualified for its intended use.

The qualification process establishes the identity, purity, and potency of the reference material and ensures its suitability for use as a calibrant in analytical procedures. This process should follow the principles outlined in international guidelines such as ICH Q7.

Key Qualification Steps:

-

Identity Confirmation: The identity of the reference standard must be unequivocally confirmed using at least two independent analytical techniques. This typically involves:

-

Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the molecular structure.

-

Chromatographic Methods: Co-elution with a previously identified sample and comparison of retention times.

-

-

Purity Assessment: The purity of the standard must be determined using a high-resolution, stability-indicating chromatographic method (e.g., the HPLC method in Section 4.2). Purity is typically assigned based on the area percent of the main peak.

-

Potency Assignment: For quantitative use, the potency of the reference standard is determined, accounting for the presence of any residual solvents, water content, and non-volatile inorganic impurities. This is often done using techniques like:

-

Thermogravimetric Analysis (TGA): To determine water and residual solvent content.

-

Quantitative NMR (qNMR): A powerful technique for assigning potency without needing a separate standard of the same compound.

-

-

Documentation: A comprehensive Certificate of Analysis (CoA) must be generated, documenting all characterization data, the assigned purity/potency value, storage conditions, and re-test date.

Biological Activity and Toxicological Assessment

A critical aspect of managing any pharmaceutical impurity is understanding its potential biological activity and toxicity. An impurity with significant pharmacological or toxicological properties may require much stricter control limits.

Current Status: As of the date of this guide, a review of publicly available scientific literature reveals no specific studies detailing the pharmacological activity or toxicological profile of N1-Losartanyl-losartan. The toxicity of Losartan itself has been evaluated, but this data does not extend to its specific process-related impurities.[9][10]

Recommendations for Assessment: In the absence of experimental data, the initial assessment of an impurity's potential toxicity often relies on computational, or in silico, methods.

-

(Quantitative) Structure-Activity Relationship ([Q]SAR) Modeling: These computational models can predict the likelihood of an impurity being mutagenic or carcinogenic based on its chemical structure.[11][12] Software platforms like ProTox, Toxtree, or Derek Nexus can be used to screen N1-Losartanyl-losartan for structural alerts that are associated with toxicity. This in silico assessment is a key part of a modern toxicological evaluation as recommended by guidelines like ICH M7 for mutagenic impurities.

-

Read-Across: If toxicological data exists for structurally similar dimer impurities from other drugs, a read-across approach could be cautiously applied, although this is often challenging for complex molecules.

Future Research: The lack of data on the biological effects of N1-Losartanyl-losartan represents a significant knowledge gap. Future research should be directed towards:

-

In vitro cytotoxicity assays.

-

Ames test for mutagenicity.

-

Pharmacological screening to determine if the dimer interacts with the angiotensin II receptor or other biological targets.

Until such data is available, control of this impurity should be based on the qualification thresholds outlined in ICH Q3A/B guidelines.

Conclusion

N1-Losartanyl-losartan (Losartan EP Impurity L) is a critical process-related impurity that requires diligent control and monitoring during the manufacture of Losartan. This guide has provided a detailed technical framework covering its chemical properties, mechanism of formation, and strategies for its synthesis and isolation. The detailed analytical protocols for both preparative HPLC and quantitative analytical HPLC, along with comprehensive characterization data, serve as a valuable resource for quality control and research laboratories. While the biological and toxicological profile of this specific dimer remains an area for future investigation, the principles of reference standard qualification and the application of modern analytical techniques provide a robust system for ensuring the quality and safety of Losartan-containing medicines.

References

-

Thapa, M., Nautiyal, R., Datar, M., & Singh, A.K. (2010). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry, 22(5), 3789-3796.

-

Reddy, V.V., Reddy, K.R., & Reddy, G.M. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry, 19(5), 3789-3796.

-

Shaikh, K., et al. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432.

-

Pandey, A.K., et al. (2016). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Journal of Pharmaceutical and Biomedical Analysis, 119, 1-9.

-

Zhao, Z., et al. (1999). Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 129-136.

-

Stolarczyk, M., et al. (2015). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Acta Poloniae Pharmaceutica, 72(1), 81-88.

-

BenchChem. (2025). Technical Guide: Synthesis and Isolation of Losartan EP Impurity M. BenchChem.

-

Veeprho. (n.d.). Losartan EP Impurity L | CAS 230971-71-8. Veeprho Laboratories Pvt. Ltd.

-

GLP Pharma Standards. (n.d.). Losartan EP Impurity L | CAS No: 230971-71-8. GLP Pharma Standards.

-

SynZeal. (n.d.). Losartan EP Impurity L | 230971-71-8. SynZeal Research Pvt. Ltd.

-

Pospisil, J., et al. (2008). Identification and Synthesis of Impurities of Selected Sartans as an Integral Part of the API Development. ResearchGate.

-

Tanjin, R., et al. (2021). In Silico Toxicity and Efficacy Prediction of a Combination Drug, Namely, “Losartan Potassium and Hydrochlorothiazide”. International Journal of Advanced Research in Pharmacy and Education.

-

Veeprho. (n.d.). Losartan EP Impurity D | CAS 83857-96-9. Veeprho Laboratories Pvt. Ltd.

-

Pop, C.E., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. International Journal of Molecular Sciences, 23(22), 13885.

-

Caffrey, M. (2019). 87 lots of losartan recalled as FDA investigation reveals more impurities in BP drugs. Cardiovascular Business.

-

SynThink. (n.d.). Losartan EP Impurities & USP Related Compounds. SynThink Research Chemicals.

-

Reddy, G.M., et al. (2018). Evaluation of toxicological and adverse effects produced by losartan. Scholars Research Library.

-

Djukic-Cosic, D., et al. (2021). 'In silico' toxicology methods in drug safety assessment. Arhiv za farmaciju.

-

Yang, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry.

-

de la Torre, F.V., et al. (2014). Prediction of Losartan-Active Carboxylic Acid Metabolite Exposure Following Losartan Administration Using Static and Physiologically Based Pharmacokinetic Models. The AAPS Journal.

Sources

- 1. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Losartan EP Impurity L | 230971-71-8 | SynZeal [synzeal.com]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. researchgate.net [researchgate.net]

- 12. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking a Dimeric Impurity: A Technical Guide to the Discovery and Initial Characterization of N1-Losartanyl-losartan

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of modern drug development, the principle of "purity is paramount" is a cornerstone of patient safety and therapeutic efficacy. The active pharmaceutical ingredient (API) is but one component of a complex formulation; coexisting with it are a host of minor constituents, including process-related impurities and degradation products. The rigorous identification, characterization, and control of these impurities are not merely regulatory hurdles but fundamental scientific obligations. This guide provides an in-depth, technical narrative on the discovery and initial characterization of a specific process-related impurity of Losartan: N1-Losartanyl-losartan, also known as Losartan EP Impurity L. For researchers, analytical scientists, and drug development professionals, this document offers a synthesized framework of the analytical logic, experimental methodologies, and mechanistic insights involved in elucidating the structure of such a critical compound.

The Initial Anomaly: Chromatographic Discovery

The journey to characterize N1-Losartanyl-losartan began, as is common in pharmaceutical analysis, with an unexpected observation during routine quality control. Analysis of various laboratory batches of Losartan Potassium via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) consistently revealed a late-eluting, unknown peak.[1]

1.1 Causality of Method Selection: Why RP-HPLC? RP-HPLC is the workhorse of pharmaceutical impurity profiling for several key reasons. Its high resolving power is essential for separating structurally similar compounds from the high-concentration API. The use of a C18 stationary phase provides a non-polar environment, ideal for retaining and separating moderately polar to non-polar molecules like Losartan and its derivatives. A gradient elution, typically involving an aqueous buffer and an organic modifier like acetonitrile, allows for the effective elution of compounds with a wide range of polarities, ensuring that both the parent drug and its more lipophilic impurities, such as dimers, are resolved and detected.

The consistent appearance of this unknown peak, eluting after the main Losartan peak, suggested it was a less polar, and likely higher molecular weight, derivative. Its area percentage, though small, necessitated full characterization as per international regulatory guidelines (ICH Q3A).

The Path to Identification: A Multi-Modal Analytical Strategy

Confirming the identity of an unknown impurity requires a systematic workflow that moves from detection to isolation and, finally, to definitive structural elucidation. Each step is guided by the data obtained in the previous one, forming a self-validating analytical cascade.

Caption: Workflow for Impurity Identification.

2.1 Isolation: From Analytical Trace to Tangible Sample

To perform structural analysis, particularly by Nuclear Magnetic Resonance (NMR), the impurity must be isolated in sufficient quantity and purity.

2.1.1 Rationale for Preparative HPLC Preparative HPLC is the logical extension of the analytical HPLC method used for discovery. By scaling up the column dimensions (e.g., from 4.6 mm to 50 mm internal diameter) and increasing the sample load, fractions corresponding to the unknown peak can be collected.[1] The same stationary phase (C18) and mobile phase constituents are typically used to maintain the separation selectivity observed at the analytical scale. This ensures a predictable and efficient purification process.

Protocol 2.1: Isolation by Preparative HPLC

-

Sample Preparation: Dissolve an impurity-enriched batch of crude Losartan in the mobile phase to a high concentration (e.g., 8-10 mg/mL).

-

System: A preparative HPLC system equipped with a high-capacity pump, a UV detector, and a fraction collector.

-

Column: Luna C18 (250 x 50 mm i.d., 15 µm particle size) or equivalent.

-

Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile.

-

Flow Rate: Proportional to the column size, typically in the range of 30-50 mL/min.

-

Detection: UV at a wavelength where both Losartan and the impurity absorb, often around 220 nm.

-

Fraction Collection: Monitor the chromatogram in real-time and collect the eluent corresponding to the target impurity peak.

-

Post-Processing: Pool the collected fractions. Remove the organic solvent (acetonitrile) under reduced pressure. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the isolated impurity as a solid powder.[1]

-

Purity Check: Re-analyze the isolated solid by analytical HPLC to confirm its purity before proceeding to structural elucidation.

Assembling the Puzzle: Spectroscopic Characterization

With a purified sample in hand, the molecular structure can be pieced together using mass spectrometry and NMR spectroscopy.

3.1 Mass Spectrometry: Determining the Molecular Mass

The first step in structural elucidation is to determine the molecular weight of the unknown. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.

3.1.1 Insights from Mass Data Initial analysis by LC-MS, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides the mass-to-charge ratio (m/z) of the molecular ion. In the case of the losartan dimer, a molecular ion peak is observed at an m/z that is consistent with a molecule formed from two losartan units minus a water molecule (C44H44Cl2N12O).[2] High-resolution mass spectrometry (HRMS) further refines this by providing a highly accurate mass, allowing for the confident determination of the elemental formula.

Tandem mass spectrometry (MS/MS) provides crucial connectivity information. The molecular ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern of N1-Losartanyl-losartan would be expected to show characteristic fragments of the parent losartan molecule, confirming its dimeric nature.

| Parameter | Value | Significance |

| Molecular Formula | C44H44Cl2N12O | Confirms the compound is a dimer of two losartan molecules (C22H23ClN6O) with the loss of one water molecule (H2O). |

| Molecular Weight | 827.81 g/mol | Provides the exact mass for identification and quantification. |

| Ionization Mode | ESI or APCI | Soft ionization techniques suitable for preventing premature fragmentation of the parent molecule. |

| Key MS/MS Fragments | Fragments corresponding to the losartan monomer (e.g., loss of the second losartan unit). | Confirms the building blocks of the dimeric structure. |

3.2 NMR Spectroscopy: The Definitive Structural Blueprint

While MS provides the formula and fragments, NMR spectroscopy provides the precise atomic arrangement and connectivity, allowing for the definitive identification of isomers. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to fully assign the structure.

3.2.1 The Logic of NMR in Isomer Differentiation Losartan has multiple potential sites for dimerization. The key to identifying the N1-Losartanyl-losartan isomer lies in pinpointing the specific nitrogen atom on the tetrazole ring of one losartan unit that has formed a covalent bond to the second unit. This is achieved by observing changes in the chemical shifts and connectivity of the protons and carbons near the linkage site compared to the spectra of the losartan monomer. For the N1-linked dimer, significant downfield shifts would be expected for the biphenyl protons of the "linker" losartan unit, and key HMBC correlations would establish the connectivity between the two distinct losartan moieties.

Due to the proprietary nature of detailed impurity characterization data, specific NMR chemical shift and coupling constant tables from primary literature are not publicly available. The characterization would proceed by comparing the full NMR dataset of the impurity against the known spectrum of losartan to identify these key structural changes.

Proposed Mechanism of Formation

Understanding how an impurity forms is critical for controlling its presence in the final drug substance. N1-Losartanyl-losartan is a process-related impurity, suggesting its formation is linked to the synthetic route of losartan.

Dimeric impurities of this type are often formed under acidic conditions, which can occur during steps like the deprotection of the trityl group from the tetrazole ring.

Caption: Proposed Formation of N1-Losartanyl-losartan.

Plausible Mechanistic Pathway:

-

Protonation: Under acidic conditions, the primary alcohol (hydroxymethyl group) on one losartan molecule is protonated, forming a good leaving group (water).

-

Carbocation Formation: The protonated alcohol departs as a water molecule, generating a stabilized benzylic carbocation.

-

Nucleophilic Attack: The N1 nitrogen of the tetrazole ring on a second losartan molecule acts as a nucleophile, attacking the carbocation.

-

Dimer Formation: This attack forms a new carbon-nitrogen bond, resulting in the N1-Losartanyl-losartan dimer.

This proposed mechanism highlights the importance of controlling pH and temperature during the final steps of losartan synthesis and workup to minimize the formation of this and other related dimeric impurities.

Conclusion and Implications

The discovery and characterization of N1-Losartanyl-losartan is a case study in the diligence required in modern pharmaceutical analysis. The process follows a logical and scientifically rigorous pathway from initial detection by routine chromatography to definitive structural proof by a combination of mass spectrometry and NMR spectroscopy. Understanding the structure and the likely formation mechanism of this impurity allows for the development of targeted control strategies in the manufacturing process. Furthermore, the isolation and synthesis of N1-Losartanyl-losartan provides the necessary reference standard for its accurate quantification, ensuring that batches of Losartan API meet the stringent purity and safety requirements set forth by global regulatory agencies. This work underscores the critical role of analytical science in safeguarding public health and ensuring the quality of life-saving medicines.

References

- Thapa, M., Nautiyal, R., Datar, M., & Singh, A.K. (2010). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry, 22(6), 4295-4298.

-

Zhao, Z., Wang, Q., Tsai, E.W., Qin, X.Z., & Ip, D. (1999). Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 129-136. [Link]

-

European Pharmacopoeia (Ph. Eur.). (Current Edition). Losartan Potassium Monograph. European Directorate for the Quality of Medicines & HealthCare. [Link]

-

SynZeal. (n.d.). Losartan EP Impurity L. SynZeal Research Pvt. Ltd. [Link]

-

precisionFDA. (n.d.). N1-LOSARTANYL-LOSARTAN. U.S. Food and Drug Administration. [Link]

Sources

An In-depth Technical Guide on the Potential Degradation Pathways Leading to N1-Losartanyl-losartan

Abstract

Losartan, a widely prescribed angiotensin II receptor antagonist, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, the dimeric impurity N1-Losartanyl-losartan (also known as Losartan EP Impurity M or Losartan USP Related Compound E) is of significant interest due to its potential to form during both synthesis and storage.[1][2] This technical guide provides a comprehensive overview of the potential degradation pathways of losartan with a specific focus on the formation of N1-Losartanyl-losartan. It delves into the underlying chemical mechanisms, outlines robust experimental protocols for forced degradation studies, and details advanced analytical techniques for the detection and characterization of this and other related impurities. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of losartan and its formulations.

Introduction to Losartan and the Imperative of Impurity Profiling

Losartan potassium is a cornerstone in the management of hypertension.[3] Its chemical structure, featuring a biphenyl-tetrazole moiety and an imidazole ring, presents multiple sites susceptible to chemical transformation. The guidelines from the International Council for Harmonisation (ICH) mandate rigorous stability testing of active pharmaceutical ingredients (APIs) to understand their degradation profiles.[4][5] This is not merely a regulatory formality; it is a critical scientific endeavor to ensure the safety, efficacy, and quality of the final drug product. The formation of degradation products can potentially alter the therapeutic effect or introduce toxicity.[6]

N1-Losartanyl-losartan is a dimeric process-related impurity and a potential degradation product of Losartan.[1] Its presence in the final drug product is strictly controlled, necessitating a thorough understanding of its formation pathways to develop effective control strategies.

General Degradation Pathways of Losartan

Losartan is known to degrade under various stress conditions, including oxidative, acidic, and photolytic stress.[7] While it is relatively stable under neutral, alkaline, and thermal conditions, significant degradation can be induced under specific laboratory settings.[4][7]

Oxidative Degradation

Oxidative stress is a primary driver of losartan degradation.[4][6] Exposure to oxidizing agents like hydrogen peroxide can lead to a variety of degradation products. The primary alcohol group on the imidazole ring is a key site for oxidation, initially forming an aldehyde and subsequently a carboxylic acid.[4] Additionally, hydroxylation of the biphenyl rings can occur.[4] Some studies have identified novel oxidative degradation products, emphasizing the complexity of this pathway.[6]

Acidic Degradation

Under acidic conditions, losartan can undergo degradation, leading to the formation of several impurities.[8][9] While some studies report minimal degradation under mild acidic conditions (e.g., 0.1 M HCl at room temperature), more forceful conditions (e.g., 1 M HCl at 70°C) can induce the formation of degradation products, including dimeric impurities.[4][10] The formation of N1-Losartanyl-losartan is particularly noted under acidic conditions.[1]

Photodegradation

Losartan exhibits susceptibility to photodegradation, especially in the presence of photosensitizers.[11][12] The degradation process can involve the destruction of the imidazole ring.[7] Studies have shown that exposure to UV light can lead to a decrease in the concentration of losartan, indicating its photolability.[11]

The Formation Pathway of N1-Losartanyl-losartan: A Dimerization Reaction

The formation of N1-Losartanyl-losartan is a dimerization reaction involving two molecules of losartan. This process is often catalyzed by acidic conditions and can occur during the synthesis of losartan, particularly during the deprotection of trityl losartan, or as a degradation pathway.[1][2]

The proposed mechanism involves the protonation of the hydroxyl group on the imidazole ring of one losartan molecule, followed by the loss of a water molecule to form a reactive carbocation intermediate. This electrophilic intermediate is then attacked by the nitrogen atom (N1) of the imidazole ring of a second losartan molecule, leading to the formation of the N1-C bond that characterizes the dimer.

Below is a diagram illustrating the proposed formation pathway of N1-Losartanyl-losartan.

Analytical Methodologies for Impurity Detection and Characterization

A robust, stability-indicating analytical method is crucial for separating and quantifying losartan from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique. [3][13][14]

HPLC Method

A typical stability-indicating HPLC method for losartan and its impurities would involve:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used. [5]* Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.

-

Detection: UV detection at a wavelength where both losartan and its impurities have significant absorbance (e.g., 220-250 nm). [15]* Flow Rate: Typically around 1.0 mL/min.

LC-MS/MS for Structural Elucidation

For the identification and structural characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool. [4][16]It provides molecular weight information and fragmentation patterns that are crucial for elucidating the structures of the impurities.

Summary of Losartan Degradation Products

The table below summarizes the key degradation products of losartan observed under different stress conditions.

| Stress Condition | Major Degradation Products | Reference(s) |

| Oxidative | Aldehyde and carboxylic acid derivatives of losartan, hydroxylated biphenyl derivatives. | [4][6] |

| Acidic | Dimeric impurities (including N1-Losartanyl-losartan), other unidentified degradation products. | [1][9][10] |

| Photolytic | Products resulting from the destruction of the imidazole ring. | [7][11] |

| Alkaline | Generally stable, with minimal degradation observed. | [4] |

| Thermal | Generally stable, with minimal degradation observed under typical conditions. | [5] |

Conclusion and Recommendations

The formation of N1-Losartanyl-losartan is a critical degradation pathway for losartan, particularly under acidic conditions. A thorough understanding of this and other degradation pathways is paramount for the development of stable formulations and robust manufacturing processes. This guide provides a foundational framework for researchers and drug development professionals to design and execute comprehensive forced degradation studies.

Recommendations:

-

Implement a validated, stability-indicating HPLC method for routine quality control and stability testing of losartan.

-

Conduct thorough forced degradation studies as outlined to identify potential degradation products early in the development process.

-

Utilize LC-MS/MS for the definitive identification and characterization of any unknown impurities.

-

Carefully control the pH during manufacturing processes to minimize the formation of acid-catalyzed degradation products like N1-Losartanyl-losartan.

-

Select appropriate packaging to protect the drug product from light and oxidative stress.

By adhering to these principles, the quality, safety, and efficacy of losartan-containing drug products can be assured.

References

-

Title: Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques Source: PubMed URL: [Link]

-

Title: Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products Source: PubMed URL: [Link]

-

Title: Photocatalytic Degradation of Losartan with Bismuth Oxychloride: Batch and Pilot Scale Demonstration Source: MDPI URL: [Link]

-

Title: Photocatalytic Degradation of Losartan with BiOCl/Sepiolite Nanocomposites Source: MDPI URL: [Link]

-

Title: Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method Source: Semantic Scholar URL: [Link]

-

Title: Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method Source: ResearchGate URL: [Link]

-

Title: Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy Source: ResearchGate URL: [Link]

-

Title: A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

-

Title: Oxidative degradation behavior of losartan Source: ResearchGate URL: [Link]

-

Title: Solubility studies of Losartan 3.4. Drug Excipient Compatibility Source: ResearchGate URL: [Link]

-

Title: Oxidative degradation of pharmaceutical losartan potassium with N-doped hierarchical porous carbon and peroxymonosulfate Source: ResearchGate URL: [Link]

-

Title: Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in The Source: Walsh Medical Media URL: [Link]

-